5-Methyltetrahydrofolic acid disodium salt
Overview
Description
5-Methyltetrahydrofolic acid disodium salt is a useful research compound. Its molecular formula is C20H23N7Na2O6 and its molecular weight is 503.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Methyltetrahydrofolic acid disodium salt is the enzyme 5-methyl-THF-homocysteine S-methyltransferase . This enzyme plays a crucial role in the regeneration of methionine from homocysteine .
Mode of Action
this compound acts as both a cofactor and substrate in the regeneration of methionine from homocysteine . It interacts with its target enzyme, 5-methyl-THF-homocysteine S-methyltransferase, to facilitate this biochemical reaction .
Biochemical Pathways
The compound is involved in the one-carbon metabolism pathway . In this pathway, it participates in the remethylation of homocysteine to methionine . This process is vital as it provides essential methyl groups for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The action of this compound results in the regeneration of methionine from homocysteine . This process is essential for the synthesis of SAM, which is a universal methyl donor . Therefore, the compound’s action has significant molecular and cellular effects, particularly in processes requiring methylation.
Action Environment
It is known that the compound should be stored at a temperature of -20°c , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
5-Methyltetrahydrofolic acid disodium salt acts as both a cofactor and a substrate in the regeneration of methionine from homocysteine through the action of 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . This enzyme catalyzes the transfer of a methyl group from this compound to homocysteine, converting it into methionine, an essential amino acid . This reaction is crucial for maintaining the methylation cycle, which is involved in numerous biochemical processes, including DNA methylation and protein synthesis .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by participating in the synthesis of nucleotides, which are the building blocks of DNA and RNA . This compound also affects cell signaling pathways and gene expression by providing methyl groups for methylation reactions . Additionally, this compound plays a role in cellular metabolism by acting as a coenzyme in the one-carbon metabolism pathway, which is essential for the synthesis of purines and thymidylate .
Molecular Mechanism
The primary mechanism of action of this compound is through the donation of its methyl group in various methylation reactions . In the conversion of homocysteine to methionine, the methyl group from this compound is transferred to homocysteine, regenerating methionine . This process is facilitated by the enzyme 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . The regenerated methionine can then be used for protein synthesis or further converted into S-adenosylmethionine, a universal methyl donor involved in numerous methylation reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is stable at room temperature but should be stored at -20°C to maintain its potency . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include maintaining DNA synthesis and repair, supporting cell division, and regulating gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low to moderate doses, this compound supports normal cellular function and development . At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential oxidative stress . Studies have shown that there is a threshold effect, where the benefits of this compound are maximized at optimal doses, but adverse effects occur at higher concentrations .
Metabolic Pathways
This compound is involved in the one-carbon metabolism pathway, where it acts as a cofactor and methyl donor . This pathway is essential for the synthesis of nucleotides and amino acids, as well as for the methylation of DNA, proteins, and lipids . The compound interacts with enzymes such as methylenetetrahydrofolate reductase and 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase, which facilitate the transfer of methyl groups and the regeneration of methionine from homocysteine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These include folate receptors and reduced folate carriers, which facilitate the uptake and distribution of the compound to various cellular compartments . The bioavailability of this compound is comparable to other forms of folate, ensuring its effective utilization in biochemical processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it participates in different biochemical reactions depending on its subcellular environment . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on DNA synthesis, repair, and methylation .
Properties
IUPAC Name |
disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIWVYLOTHCGRV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7Na2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046814 | |
Record name | Disodium 5-methyltetrahydrofolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68792-52-9 | |
Record name | Disodium 5-methyltetrahydrofolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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